2-(2-Oxo-propyl)-benzo[D][1,3]oxazin-4-one is a heterocyclic compound that belongs to the family of oxazines, characterized by a benzene ring fused to an oxazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
The compound can be synthesized through various methods, primarily involving the reaction of anthranilic acid derivatives with acylating agents. The synthesis often employs acetic anhydride or other reagents to facilitate cyclization and formation of the oxazine structure.
2-(2-Oxo-propyl)-benzo[D][1,3]oxazin-4-one is classified under:
The synthesis of 2-(2-Oxo-propyl)-benzo[D][1,3]oxazin-4-one typically involves several steps:
The reaction conditions are crucial for successful synthesis, including temperature control and reaction time. Thin-layer chromatography (TLC) is often used to monitor the progress of reactions, and the structures of synthesized compounds are confirmed using infrared spectroscopy and nuclear magnetic resonance spectroscopy.
The molecular structure of 2-(2-Oxo-propyl)-benzo[D][1,3]oxazin-4-one features:
2-(2-Oxo-propyl)-benzo[D][1,3]oxazin-4-one can undergo various chemical reactions:
Reactions are often carried out under controlled conditions to optimize yield and minimize byproducts. The mechanisms typically involve electrophilic attack on the carbonyl carbon followed by subsequent rearrangements or eliminations.
The mechanism by which 2-(2-Oxo-propyl)-benzo[D][1,3]oxazin-4-one exerts its biological effects may involve:
Research indicates that compounds within this class may exhibit cytotoxicity against cancer cell lines, suggesting potential applications in oncology.
Relevant data from spectral analysis (e.g., infrared and nuclear magnetic resonance) provide insights into functional groups and molecular interactions.
2-(2-Oxo-propyl)-benzo[D][1,3]oxazin-4-one has several applications:
Benzoxazin-4-ones represent a privileged scaffold in medicinal chemistry, characterized by a fused bicyclic system combining a benzene ring with a 1,3-oxazin-4-one heterocycle. This framework exhibits remarkable structural plasticity, enabling diverse substitutions that modulate electronic properties, steric constraints, and bioactivity. Derivatives like 2-(2-oxo-propyl)-benzo[d][1,3]oxazin-4-one exemplify how strategic functionalization at the C2 position can yield compounds with tailored physicochemical and pharmacological profiles. The scaffold’s inherent stability, combined with its capacity for hydrogen bonding and dipole interactions, underpins its utility in drug discovery targeting enzymes, receptors, and nucleic acids [6] [9].
Benzoxazin-4-ones are systematically classified based on their substitution patterns:
Table 1: Structural and Physicochemical Properties of 2-(2-Oxo-propyl)-benzo[d][1,3]oxazin-4-one
Property | Value |
---|---|
CAS Registry Number | 34797-29-0 |
Molecular Formula | C₁₁H₉NO₃ |
Molecular Weight | 203.19 g/mol |
Purity Specification | ≥95% |
Key Functional Groups | Benzoxazinone carbonyl, C2 ketone |
Storage Conditions | Cool, dry environment |
The ketone carbonyl in the oxopropyl group adopts planar geometry, facilitating resonance with the benzoxazinone system. This conjugation slightly reduces the electrophilicity of the C4 carbonyl compared to unsubstituted analogs, as evidenced by computational analyses [2] [9].
Research on benzoxazinones has evolved through distinct phases:
The 2-oxopropyl group confers three critical pharmacophoric features:
Table 2: Pharmacophoric Features of 2-(2-Oxo-propyl)-benzo[d][1,3]oxazin-4-one
Feature | Spatial Role | Target Interactions |
---|---|---|
C4 Carbonyl | H-bond acceptor vector | Ser/Thr residues |
C2 Ketone | H-bond acceptor | Catalytic dyads (Cys-His) |
Oxopropyl methyl group | Hydrophobic centroid | Aliphatic subpockets (e.g., S2) |
Benzene ring | Aromatic plane | π-π stacking (His, Trp) |
In virtual screening, the oxopropyl motif enhances hit rates against targets requiring bifurcated H-bonding. For example, consensus pharmacophore models for SARS-CoV-2 Mᵖʳᵒ prioritize compounds with dual acceptors spaced 4.5–6.2 Å apart, a criterion met by this derivative [3]. Its structural novelty—distinct from peptidic inhibitors—aligns with strategies to circumvent drug resistance [9].
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0